molecular formula C8H9F2N B1436641 (R)-1-(3,5-Difluorophenyl)ethanamine CAS No. 771465-40-8

(R)-1-(3,5-Difluorophenyl)ethanamine

Cat. No. B1436641
Key on ui cas rn: 771465-40-8
M. Wt: 157.16 g/mol
InChI Key: XTIXPIMMHGCRJD-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08765759B2

Procedure details

To a stirred mixture of 3′,5′-difluoroacetophenone (86.8 g, 0.556 mol) and 2 M NH3 in EtOH (1.4 L, 2.8 mol) was added titanium(IV) isopropoxide (326 mL, 1.11 mol) dropwise over 15 min stirring was continued at ambient temperature for 20 h. The mixture was cooled in an ice-water bath and sodium borohydride (31.5 g, 0.834 mol) was added in portions over 60 min. The reaction mixture was stirred for an additional 1 h, and then quenched with aqueous NH4OH (2 M, 1.3 L) followed by EtOAc (1 L). The resulting mixture was aged for 18 h and filtered through a pad of celite, washing with EtOAc (1 L). To the filtrate was added EtOAc (2 L) and H2O (1 L) containing NaCl (ca. 100 g). The mixture was shaken and allowed to separate. The organic layer was concentrated in vacuo to a volume of about 500 mL and partitioned between EtOAc (2 L) and saturated aqueous Na2CO3 (300 mL). The organic layer was dried (Na2SO4), filtered, and concentrated in vacuo to give the title compound. MS: m/z=182 (M+CH3CN−NH2).
Quantity
86.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Quantity
326 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9](=O)[CH3:10])[CH:5]=[C:6]([F:8])[CH:7]=1.[NH3:12].CCO.[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[F:1][C:2]1[CH:3]=[C:4]([CH:9]([NH2:12])[CH3:10])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
86.8 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
1.4 L
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
31.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
326 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-water bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for an additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with aqueous NH4OH (2 M, 1.3 L)
WAIT
Type
WAIT
Details
The resulting mixture was aged for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
washing with EtOAc (1 L)
ADDITION
Type
ADDITION
Details
To the filtrate was added EtOAc (2 L) and H2O (1 L)
ADDITION
Type
ADDITION
Details
containing NaCl (ca. 100 g)
STIRRING
Type
STIRRING
Details
The mixture was shaken
CUSTOM
Type
CUSTOM
Details
to separate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo to a volume of about 500 mL
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (2 L) and saturated aqueous Na2CO3 (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08765759B2

Procedure details

To a stirred mixture of 3′,5′-difluoroacetophenone (86.8 g, 0.556 mol) and 2 M NH3 in EtOH (1.4 L, 2.8 mol) was added titanium(IV) isopropoxide (326 mL, 1.11 mol) dropwise over 15 min stirring was continued at ambient temperature for 20 h. The mixture was cooled in an ice-water bath and sodium borohydride (31.5 g, 0.834 mol) was added in portions over 60 min. The reaction mixture was stirred for an additional 1 h, and then quenched with aqueous NH4OH (2 M, 1.3 L) followed by EtOAc (1 L). The resulting mixture was aged for 18 h and filtered through a pad of celite, washing with EtOAc (1 L). To the filtrate was added EtOAc (2 L) and H2O (1 L) containing NaCl (ca. 100 g). The mixture was shaken and allowed to separate. The organic layer was concentrated in vacuo to a volume of about 500 mL and partitioned between EtOAc (2 L) and saturated aqueous Na2CO3 (300 mL). The organic layer was dried (Na2SO4), filtered, and concentrated in vacuo to give the title compound. MS: m/z=182 (M+CH3CN−NH2).
Quantity
86.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Quantity
326 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9](=O)[CH3:10])[CH:5]=[C:6]([F:8])[CH:7]=1.[NH3:12].CCO.[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[F:1][C:2]1[CH:3]=[C:4]([CH:9]([NH2:12])[CH3:10])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
86.8 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
1.4 L
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
31.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
326 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-water bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for an additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with aqueous NH4OH (2 M, 1.3 L)
WAIT
Type
WAIT
Details
The resulting mixture was aged for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
washing with EtOAc (1 L)
ADDITION
Type
ADDITION
Details
To the filtrate was added EtOAc (2 L) and H2O (1 L)
ADDITION
Type
ADDITION
Details
containing NaCl (ca. 100 g)
STIRRING
Type
STIRRING
Details
The mixture was shaken
CUSTOM
Type
CUSTOM
Details
to separate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo to a volume of about 500 mL
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (2 L) and saturated aqueous Na2CO3 (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.